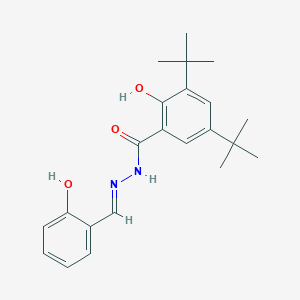![molecular formula C14H17N3O B6060757 [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that the antimicrobial activity of the compound is due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the safety and toxicity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide in lab experiments is its versatility. It can be used in a wide range of applications, from medicine to materials science. Additionally, the compound has shown promising results in various studies, indicating its potential for future research. One limitation of using this compound is its low yield, which can make large-scale production difficult.
Zukünftige Richtungen
There are several future directions for research on [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide. In medicine, further studies are needed to fully understand its anticancer properties and potential as a therapeutic agent. In agriculture, research can focus on optimizing the use of this compound as a plant growth regulator and pesticide. In materials science, the compound can be used as a building block for the synthesis of novel materials with potential applications in electronic devices. Additionally, further studies are needed to fully understand the safety and toxicity of this compound.
Synthesemethoden
The synthesis of [3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide involves the reaction of 2-aminobenzimidazole with allyl bromide and formic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is approximately 55%.
Wissenschaftliche Forschungsanwendungen
[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide has been extensively studied for its potential applications in medicine. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains. In agriculture, this compound has been shown to have potential as a plant growth regulator and as a pesticide. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
Eigenschaften
IUPAC Name |
N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15-11-18/h2-4,6-7,11H,1,5,8-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCULSZZXXKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)



![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)
![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)